(3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone
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Overview
Description
Molecular Structure Analysis
The linear formula of the compound isC21H14Cl2N2O2S
. The compound contains elements such as carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur. Physical and Chemical Properties Analysis
The compound has a molecular weight of 429.32. More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Synthesis and Antibacterial Screening
A study by Landage, Thube, & Karale (2019) involved the synthesis of novel compounds related to (3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone. These compounds were characterized using spectral and analytical data and showed antibacterial activities.
Biological Activities
In research by Wang et al. (2015), a series of N-phenylpyrazolyl aryl methanones derivatives, similar in structure to the compound , were synthesized. They exhibited favorable herbicidal and insecticidal activities.
Antimicrobial Activity
Another study by Kumar et al. (2012) synthesized (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, which showed good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole.
Structure and Synthesis
The study by Jadhav, Nikumbh, & Karale (2015) focused on the synthesis of related compounds and their biological activity. The structures of these synthesized compounds were confirmed by spectral analysis.
CNS Depressant and Anticonvulsant Properties
A research by Butler, Wise, & Dewald (1984) on (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones revealed central nervous system depressant activity, potential anticonvulsant properties, and a low order of acute toxicity.
Antibacterial and Antifungal Activities
Ashok et al. (2017) in their study “Solvent-free microwave assisted synthesis of substituted (E)-phenyl{3-(2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]vinyl)benzofuran-2-yl}methanones and their antimicrobial activity”, synthesized new compounds which were screened for their antibacterial and antifungal activities.
Crystal Structure
The study by Sun et al. (2017) focused on the crystal structure of a compound similar to this compound. The compound was characterized by X-ray diffraction.
Antimicrobial and Phytotoxic Screening
Research by Mumtaz et al. (2015) on 1-aryloyl-3,5-diarylpyrazoline derivatives showed antimicrobial activities and were active according to their phytotoxic assays.
Mechanism of Action
Target of action
Pyrazolines and their derivatives, to which this compound belongs, have been shown to have a wide range of biological and pharmacological activities . They have been reported to have antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities
Mode of action
For example, some pyrazoline derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system .
Biochemical pathways
Pyrazoline derivatives have been shown to affect various cellular components negatively through the overexpression of reactive oxygen species (ros) .
Result of action
Some pyrazoline derivatives have been shown to cause oxidative stress, leading to the formation of malondialdehyde (mda), a common biomarker for cells and tissue oxidative injury .
Safety and Hazards
Properties
IUPAC Name |
[3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O2S/c22-16-6-3-15(18(23)12-16)13-27-17-7-4-14(5-8-17)19-9-10-25(24-19)21(26)20-2-1-11-28-20/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVAIJOKTUXYGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)N2C=CC(=N2)C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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